Product packaging for Lindenianine(Cat. No.:CAS No. 52539-65-8)

Lindenianine

Cat. No.: B1259970
CAS No.: 52539-65-8
M. Wt: 264.36 g/mol
InChI Key: UGCQEPKCDSOOAO-MRTXSQPYSA-N
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Description

Contextualization within Quinolizidine (B1214090) Alkaloid Research

Lindenianine belongs to the extensive family of quinolizidine alkaloids (QAs), a group of nitrogen-containing heterocyclic compounds. vdoc.pub These specialized metabolites are biosynthesized in plants from the amino acid L-lysine. vdoc.pub The core structure of these alkaloids is a 1-azabicyclo[4.4.0]decane moiety. vdoc.pub Quinolizidine alkaloids are predominantly found in the Leguminosae (pea) family, particularly within genera such as Lupinus, Genista, and Cytisus. archive.org In plants, QAs are understood to function as chemical defense agents, offering protection against herbivores and insect pests. epdf.pub

The quinolizidine alkaloid family is characterized by significant structural diversity, encompassing several hundred related compounds. This compound is classified as a tetracyclic quinolizidine alkaloid of the sparteine (B1682161) group. archive.orgepdf.pub Its specific structure places it within a well-defined subgroup of these natural products, which are of interest to researchers for their chemical properties and biological activities. vdoc.pub

Historical Trajectory in Natural Product Chemistry

The field of natural product chemistry, which involves the isolation and identification of compounds from living organisms, has been a cornerstone of organic chemistry and drug discovery for centuries. dss.go.thresearchgate.net The investigation of this compound is a classic example of this scientific tradition. The alkaloid was first isolated from the plant Lupinus lindenianus, from which it derives its name, and was also identified in Lupinus verbasciformis. archive.orgepdf.pubacs.org

A pivotal moment in the study of this compound occurred in 1974, when its chemical structure was definitively elucidated. acs.orgacs.orgrsc.org Through the use of chemical methods and spectroscopic analysis, including infrared spectroscopy and mass spectrometry, researchers determined this compound to be (-)-13β-hydroxy-10-oxosparteine. vdoc.pubacs.org This discovery, published in The Journal of Organic Chemistry, contributed to the growing library of known alkaloid structures and provided a new molecule for further study within the quinolizidine class. acs.orgscribd.com

Contemporary Significance as a Research Target

The broader class of quinolizidine alkaloids remains a significant focus of modern scientific inquiry. Researchers are actively investigating QAs for a wide range of potential bioactivities, including cytotoxic, antiviral, antimicrobial, anti-inflammatory, and insecticidal properties. vdoc.pubresearchgate.net Furthermore, the study of QAs is of great importance in agriculture, particularly concerning lupin crops, where managing the concentration of these potentially toxic alkaloids is crucial for their use as food and animal feed. epdf.pub

The contemporary significance of this compound itself is primarily as a well-characterized member of this important alkaloid class. While broad research into the pharmacological potential of QAs is ongoing, specific and intensive research focusing on this compound as a standalone therapeutic target is not prominent in recent literature. Instead, it is often included in phytochemical analyses and serves as a reference compound in the chemotaxonomic classification of plants. Its importance lies in its contribution to the chemical diversity of quinolizidine alkaloids and its established role in the foundational knowledge of this group of natural products. epdf.pub

Data Table: Properties of this compound

PropertyValue
Systematic Name (-)-13β-hydroxy-10-oxosparteine
Molecular Formula C₁₅H₂₄N₂O₂
Molecular Weight 264.367 g/mol
Classification Quinolizidine Alkaloid (four rings)
Natural Sources Lupinus lindenianus, Lupinus verbasciformis

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24N2O2 B1259970 Lindenianine CAS No. 52539-65-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52539-65-8

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

(1S,2R,9R,10S,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-8-one

InChI

InChI=1S/C15H24N2O2/c18-11-4-6-16-9-10-7-12(14(16)8-11)15(19)17-5-2-1-3-13(10)17/h10-14,18H,1-9H2/t10-,11+,12+,13+,14-/m0/s1

InChI Key

UGCQEPKCDSOOAO-MRTXSQPYSA-N

SMILES

C1CCN2C(C1)C3CC(C2=O)C4CC(CCN4C3)O

Isomeric SMILES

C1CCN2[C@H](C1)[C@H]3C[C@@H](C2=O)[C@@H]4C[C@@H](CCN4C3)O

Canonical SMILES

C1CCN2C(C1)C3CC(C2=O)C4CC(CCN4C3)O

Synonyms

lindenianine

Origin of Product

United States

Natural Occurrence and Isolation of Lindenianine

Lindenianine has been identified and isolated from specific species within the Lupinus genus, a group of flowering plants in the legume family, Fabaceae.

Botanical Sources: Lupinus Species Identification

The primary botanical sources of this compound are members of the Lupinus genus, which encompasses approximately 200 species of herbaceous and partly woody plants. britannica.com These plants are found in various regions, with significant diversity in the Mediterranean and the Americas. britannica.comwikipedia.orglegumeinfo.org

Lupinus lindenianus, a plant native to the Andean Mountains, is the principal botanical source from which this compound was first isolated. chemicalbook.inacs.org The compound was identified as the major alkaloid present in the aerial parts of this plant species. chemicalbook.inacs.org Research has confirmed that this compound is a sparteine (B1682161) derivative. chemicalbook.in

In addition to Lupinus lindenianus, this compound has also been identified in Lupinus verbasciformis. archive.orgepdf.pub This finding suggests a potential chemotaxonomic link between these two species within the extensive Lupinus genus.

The distribution of this compound appears to be specific to certain species within the Lupinus genus. While it is a major alkaloid in L. lindenianus and present in L. verbasciformis, its occurrence is not universal across all lupines. acs.orgarchive.orgepdf.pubresearchgate.net The genus Lupinus is known for its diverse alkaloid profiles, with many species producing a range of quinolizidine (B1214090) alkaloids. rushim.ru The specific presence of this compound can serve as a chemotaxonomic marker to differentiate between certain species or groups of species within the genus.

Table 1: Botanical Sources of this compound

Species NameFamilyPlant Part
Lupinus lindenianusFabaceaeAerial portions
Lupinus verbasciformisFabaceaeNot specified

Identification in Lupinus verbasciformis

Methodologies for Extraction from Plant Matrices

The initial step in isolating this compound involves its extraction from the plant material. This process aims to separate the alkaloid from the complex mixture of compounds that constitute the plant tissue.

A common approach begins with the pre-treatment of the collected plant parts, which are typically air-dried under shade and then ground into a powder to increase the surface area for solvent penetration. up.ac.za The powdered plant material is often defatted using a non-polar solvent like petroleum ether to remove lipids and other non-polar substances that could interfere with the subsequent extraction of the target alkaloid. scribd.com

Following defatting, the plant material is exhaustively extracted with a polar solvent, frequently methanol. scribd.com This step is designed to dissolve the alkaloids and other polar compounds. The resulting methanolic extract contains a mixture of alkaloids, including this compound, along with other plant constituents. The crude extract is then concentrated, often under reduced pressure, to remove the solvent.

The concentrated extract is then subjected to an acid-base extraction. The residue is dissolved in an acidic aqueous solution, which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. This aqueous solution is then washed with a non-polar organic solvent, such as chloroform (B151607), to remove neutral and acidic impurities. Subsequently, the aqueous layer is made alkaline, which deprotonates the alkaloids, rendering them soluble in organic solvents. The alkaloids are then extracted from the basified aqueous solution using an organic solvent like chloroform. acs.org

Chromatographic and Non-Chromatographic Purification Techniques for Natural Alkaloids

Following extraction, the crude alkaloid mixture requires further purification to isolate this compound. A combination of chromatographic and non-chromatographic techniques is employed for this purpose.

Non-Chromatographic Techniques:

One of the simplest non-chromatographic methods is recrystallization. The free base of this compound can be purified by recrystallizing it from a mixture of chloroform and diethyl ether. chemicalbook.in This process relies on the principle that the solubility of the compound decreases as the solution cools, leading to the formation of crystals, while impurities remain dissolved in the solvent.

Chromatographic Techniques:

Chromatography is a powerful set of techniques used to separate the components of a mixture. For the purification of alkaloids like this compound, column chromatography is frequently utilized. The crude alkaloid extract is applied to a column packed with a stationary phase, such as silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential partitioning of the individual alkaloids between the stationary and mobile phases.

In the case of this compound isolation from Lupinus lindenianus, the crude alkaloid mixture was subjected to chromatography on alumina. acs.org The column was eluted with a gradient of chloroform and ethylamine, which allowed for the separation of the different alkaloids present in the extract. acs.org The fractions are collected and monitored, often using thin-layer chromatography (TLC) with a visualizing agent like Dragendorff's reagent, which is specific for alkaloids. acs.org Fractions containing the pure compound are then combined and the solvent is evaporated to yield the isolated this compound.

Elucidation of Lindenianine S Chemical Structure

Chronological Development of Structure Determination

Lindenianine was first isolated from Lupinus lindenianus. archive.orgrushim.runih.gov Early studies into its structure, notably by Nakano, Spinelli, and Méndez in 1974, laid the foundational groundwork for its characterization. nih.govupenn.edudss.go.th Their research, published in the Journal of Organic Chemistry, provided the initial insights into the alkaloid's framework. dss.go.th These pioneering efforts involved chemical degradation studies, which, when coupled with analyses of its mass spectrum, suggested that this compound belonged to the sparteine (B1682161) series of alkaloids. epdf.pub The mass spectrum exhibited characteristic fragmentation patterns, including a molecular ion peak (M+) at m/z 264. epdf.pub A key breakthrough in confirming the structure was the catalytic hydrogenation of this compound, which yielded 13β-hydroxysparteine. epdf.pub This transformation provided strong evidence for the underlying skeleton and the position of the hydroxyl group.

Application of Spectroscopic Characterization Techniques

The advent of sophisticated spectroscopic methods has been instrumental in providing a detailed and non-invasive analysis of this compound's structure. d-nb.info Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have been pivotal in confirming the connectivity and stereochemistry of the molecule. archive.org

NMR spectroscopy, including ¹H-NMR, ¹³C-NMR, and two-dimensional techniques, has been fundamental in the complete structural elucidation of this compound. archive.orgrushim.ru

Proton TypeTypical Chemical Shift (δ, ppm)
Methine protons (CH)2.5 - 4.0
Methylene (B1212753) protons (CH₂) adjacent to Nitrogen2.0 - 3.5
Other methylene protons (CH₂)1.0 - 2.0

¹³C-NMR spectroscopy is crucial for determining the number and types of carbon atoms in a molecule. libretexts.org For this compound, the ¹³C-NMR spectrum would display a unique signal for each of the carbon atoms in its asymmetric structure. archive.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, which is invaluable for piecing together the carbon framework. libretexts.org

Carbon TypeTypical Chemical Shift (δ, ppm)
Carbonyl (C=O)Not present in this compound
Carbons adjacent to Nitrogen (C-N)40 - 65
Methine carbons (CH)30 - 50
Methylene carbons (CH₂)20 - 40

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. youtube.com The IR spectrum of this compound would exhibit characteristic absorption bands. For instance, the presence of a hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-N stretching vibrations of the quinolizidine (B1214090) ring system would typically appear in the 1000-1250 cm⁻¹ region. Additionally, C-H stretching vibrations for the saturated rings would be observed just below 3000 cm⁻¹. scribd.com One report mentions absorption bands at 2760-2790 cm⁻¹, which are characteristic of a trans-quinolizidine system. scribd.com

Table 3: Characteristic Infrared Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)
O-H Stretch3200 - 3600 (broad)
C-H Stretch (sp³ hybridized)< 3000
trans-Quinolizidine2760 - 2790
C-N Stretch1000 - 1250
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Mass Spectrometry (MS)

Chemical Derivatization and Degradation Studies

Chemical reactions that modify or break down the original molecule into known compounds are a classic and vital strategy for structure elucidation. These studies provide definitive links between the unknown compound and molecules of established structure and stereochemistry.

The chemical reactivity of this compound and its derivatives provides insight into its structure. This compound can be oxidized via an Oppenauer oxidation to yield a ketolactam intermediate (compound 118 in some literature). epdf.pub This reaction confirms the presence of a secondary alcohol and a tertiary amine within a specific ring system that can be converted to a ketone and a lactam, respectively.

The reverse reaction, the reduction of this ketolactam, can be achieved using hydride-reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common reagent used for the reduction of aldehydes and ketones. masterorganicchemistry.com While it is generally unreactive toward amides and lactones under standard conditions, more reactive hydride reagents or modified conditions can be used to reduce lactams to the corresponding amines. harvard.eduorganic-chemistry.org The reduction of the keto-lactam intermediate formed from this compound would regenerate a hydroxyl group and the original amine structure, confirming the relationship between these compounds. This transformation is a key step in correlating the structure of the oxidized product back to this compound.

A definitive piece of evidence in the structural elucidation of this compound comes from its chemical degradation to a known sparteine alkaloid. It has been demonstrated that this compound undergoes catalytic hydrogenation when treated with hydrogen gas over a platinum(IV) oxide (PtO₂) catalyst in an acidic medium (2 N HCl). epdf.pub In this reaction, this compound absorbs two moles of hydrogen to yield 13β-hydroxysparteine. epdf.pub

This transformation is highly significant for two reasons:

Carbon Skeleton: It establishes that this compound possesses the same fundamental tetracyclic quinolizidine (sparteine) skeleton as the product.

Stereochemistry: By yielding a specific stereoisomer, 13β-hydroxysparteine, it provides crucial information about the absolute configuration of the chiral centers in the this compound molecule.

Further degradation of the resulting 13β-hydroxysparteine by dehydration with phosphorus pentoxide (P₂O₅) followed by hydrogenation yields sparteine itself, further solidifying this structural correlation. epdf.pub

Formation through Borohydride Reduction of Keto-Lactam Intermediates

Stereochemical Assignment and Conformational Analysis

The three-dimensional arrangement of atoms (stereochemistry) and the spatial arrangement of the molecule due to bond rotations (conformation) are critical to a molecule's identity and properties. quimicaorganica.org

The chemical degradation of this compound to 13β-hydroxysparteine is the cornerstone of its stereochemical assignment. epdf.pub By converting the unknown molecule into a compound with a known and defined stereochemistry, a direct structural link is established. This allows for the inference of the relative and absolute configuration of the chiral centers present in the original this compound molecule.

Biosynthetic Pathways of Lindenianine

Precursor Incorporation Studies in Alkaloid Biosynthesis

The biosynthetic origin of the quinolizidine (B1214090) alkaloid skeleton has been elucidated through precursor incorporation studies using isotopically labeled compounds. These foundational feeding studies have conclusively identified L-lysine as the primary precursor for this class of alkaloids. mdpi.comnih.gov While the prompt mentions phenylalanine as a general example of an amino acid precursor, it is important to clarify that for quinolizidine alkaloids, including lindenianine, the pathway originates from L-lysine, not phenylalanine. epdf.pubnih.gov

The initial and pivotal step in the pathway is the decarboxylation of L-lysine to form the diamine cadaverine (B124047). nih.govoup.com Tracer experiments have demonstrated that cadaverine is a direct and efficient precursor, being incorporated into the QA structure. frontiersin.org The general model for the formation of tetracyclic QAs, such as sparteine (B1682161) and lupanine (B156748), involves the condensation of three C5 units derived from L-lysine via cadaverine. rsc.org

Subsequent steps involve the oxidative deamination of cadaverine to 5-aminopentanal, which spontaneously cyclizes to form the Schiff base, Δ1-piperideine. nih.gov This intermediate is a universal building block for various lysine-derived alkaloids. nih.gov Although specific tracer studies on this compound itself are not extensively detailed in the literature, its structural similarity to other tetracyclic QAs like sparteine strongly implies it is assembled via the same fundamental pathway, utilizing three cadaverine units.

Identification and Characterization of Key Biosynthetic Enzymes

While the complete enzymatic cascade for this compound biosynthesis is not fully elucidated, several key enzymes common to the quinolizidine alkaloid pathway have been identified and characterized. The biosynthesis is a multi-step process involving different enzyme classes located in various subcellular compartments. nih.govrsc.org

Lysine Decarboxylase (LDC): This enzyme (EC 4.1.1.18) catalyzes the first committed step of QA biosynthesis: the conversion of L-lysine to cadaverine. nih.govoup.com LDC activity is a hallmark of QA-producing plants and has been localized to the chloroplasts, the primary site of QA synthesis in the green parts of plants. nih.gov

Copper Amine Oxidase (CAO): Following the initial decarboxylation, a copper amine oxidase (EC 1.4.3.22) is proposed to catalyze the oxidative deamination of cadaverine into 5-aminopentanal. nih.govfrontiersin.org This aldehyde then undergoes spontaneous cyclization to form the Δ1-piperideine intermediate. mdpi.com

Tailoring Enzymes (e.g., Acyltransferases, Hydroxylases): The vast structural diversity of QAs arises from tailoring reactions that modify the basic alkaloid skeletons. These reactions include hydroxylations, oxygenations, dehydrogenations, and esterifications. oup.comresearchgate.net For instance, enzymes like tigloyl-CoA:13α-hydroxymultiflorine/13α-hydroxylupanine O-tigloyltransferase (HMT/HLT) are acyltransferases that esterify QA skeletons. mdpi.comnih.gov The formation of this compound, which is structurally related to sparteine, would require specific hydroxylases and oxidoreductases to add the hydroxyl and oxo functional groups at the correct positions on the sparteine core. The enzymes responsible for forming the core tetracyclic structure from Δ1-piperideine remain poorly understood. rsc.org

Genetic Basis and Regulation of Alkaloid Production in Source Organisms

The genetic framework controlling quinolizidine alkaloid biosynthesis is complex and less understood than that of other major alkaloid classes. frontiersin.org However, research, particularly in Lupinus species, has begun to identify key genes and regulatory factors.

The gene encoding lysine decarboxylase (LDC) has been isolated from several QA-producing legumes, including Lupinus angustifolius. oup.com Its expression is closely correlated with alkaloid production. The regulation of the QA pathway appears to be controlled at the transcriptional level. Several candidate transcription factors have been identified, including a notable APETALA2/ethylene response factor known as RAP2-7 . mdpi.com In L. angustifolius, RAP2-7 is believed to be a key regulator, acting as a promoter for the expression of QA biosynthetic genes. frontiersin.org This gene is located within the iucundus locus, a major quantitative trait locus (QTL) that governs the low-alkaloid trait in "sweet" lupin cultivars. mdpi.com

QA biosynthesis is also subject to developmental and environmental regulation. Alkaloid production is highest in the green, aerial parts of the plant and increases as new leaves are formed. nih.gov Environmental stressors such as light and limited water availability have been shown to increase QA synthesis, suggesting a role for these compounds in plant defense. researchgate.net The subcellular compartmentalization of the pathway, with early steps in the chloroplasts and later modifications in other organelles like the mitochondria, points to a highly coordinated regulatory network involving intracellular transport. nih.gov

Comparative Analysis with Biosynthesis of Other Quinolizidine Alkaloids

The biosynthesis of this compound is intrinsically linked to that of other quinolizidine alkaloids, sharing a common foundational pathway before diverging to create specific molecular structures.

Common Origin: All quinolizidine alkaloids, whether they are bicyclic like lupinine (B175516) or tetracyclic like sparteine , lupanine , and matrine , originate from L-lysine via cadaverine and Δ1-piperideine. oup.comwikipedia.org This shared origin means the initial enzymatic machinery (LDC and CAO) is conserved across QA-producing species.

Divergence to Different Skeletons: The key point of divergence lies in the assembly of the alkaloid skeleton from the Δ1-piperideine units.

Bicyclic Alkaloids: The formation of simpler, bicyclic alkaloids like lupinine involves the condensation of two cadaverine-derived units.

Tetracyclic Alkaloids: The biosynthesis of more complex, tetracyclic alkaloids such as sparteine, lupanine, and this compound requires the assembly of three cadaverine-derived units. rsc.org The precise mechanism and the enzymes that stereoselectively control the cyclization to form these different four-ring systems are still an active area of research. frontiersin.org

Final Structural Modifications: this compound is structurally defined as (-)-13α-hydroxy-2-oxosparteine. This indicates it shares the same tetracyclic sparteine core but is distinguished by the presence of a hydroxyl group at position C-13 and an oxo group at C-2. Therefore, the biosynthetic pathway to this compound likely proceeds via sparteine or a closely related intermediate. The final steps would involve specific tailoring enzymes, such as a hydroxylase and a dehydrogenase/oxidase, that are not active or present in plants that accumulate only sparteine. This enzymatic specificity in the final tailoring steps is the primary reason for the vast chemodiversity observed within the quinolizidine alkaloid family. researchgate.net

Synthetic Approaches to Lindenianine and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. scitepress.orglibretexts.org It involves deconstructing a target molecule into simpler, commercially available or easily synthesized precursors. libretexts.org For a complex molecule like lindenianine, this process reveals the key bond formations necessary for its assembly. In the absence of a published total synthesis, a logical retrosynthetic analysis can be proposed based on established strategies for related quinolizidine (B1214090) alkaloids.

A primary strategic disconnection for this compound would target the quinolizidine core, a common structural motif in lupin alkaloids. wikipedia.orgcdnsciencepub.com The biosynthesis of these alkaloids, which proceeds from L-lysine via intermediates like cadaverine (B124047) and Δ¹-piperideine, often inspires synthetic routes. frontiersin.orgmdpi.com

A plausible retrosynthetic strategy for this compound would involve key disconnections that simplify the tetracyclic system into more manageable fragments. The analysis could proceed as follows:

C-N Bond Disconnections: The bonds forming the saturated nitrogen-containing rings are logical points for disconnection. Breaking the C-N bonds of the quinolizidine system can lead back to acyclic amino-aldehyde or amino-ketone precursors.

Cyclization Precursor: The tetracyclic framework can be envisioned as arising from an intramolecular cyclization cascade. A key precursor could be a diamine-dialdehyde or a related species derived from simpler building blocks.

Simplification to Key Building Blocks: Further disconnection would lead to simpler fragments. Inspired by biosynthesis, L-lysine or its derivatives are logical starting points, providing the necessary carbon and nitrogen backbone and a chiral center for stereocontrol. frontiersin.org

Table 1: Proposed Retrosynthetic Disconnections for this compound

Retrosynthetic StepDescriptionPrecursor Structure(s)
Step 1: C-N Disconnection Cleavage of key C-N bonds within the quinolizidine core to simplify the polycyclic system.Acyclic or monocyclic amino-carbonyl compounds.
Step 2: Aldol (B89426)/Mannich Disconnection Breaking C-C bonds formed via strategic aldol or Mannich-type reactions, which are powerful for constructing the core skeleton.Piperidine (B6355638) derivatives and a functionalized side chain.
Step 3: Simplification to Chiral Pool Tracing the origin of the carbon skeleton and stereochemistry back to a readily available chiral starting material.L-lysine or a derivative thereof.

This analysis provides a roadmap for a potential synthesis, highlighting the critical bond formations and the types of reactions that would be required.

Total Synthesis Methodologies and Challenges

While a specific total synthesis for this compound has not been widely documented, the synthesis of related quinolizidine alkaloids such as lupinine (B175516) and lupanine (B156748) offers significant insights into the methodologies that would be applicable. wikipedia.org The primary challenge in synthesizing this compound lies in the construction of its complex, stereochemically rich tetracyclic core.

Methodologies for constructing the quinolizidine skeleton often rely on:

Intramolecular Cyclization Reactions: These are among the most efficient methods for building cyclic systems. Strategies could involve intramolecular Mannich reactions, reductive aminations, or Michael additions to assemble the rings.

Pictet-Spengler Reaction: This reaction, which condenses a β-arylethylamine with an aldehyde or ketone, is a powerful tool for creating tetrahydroisoquinoline and related heterocyclic systems and could be adapted for the synthesis of parts of the this compound framework. mdpi.com

Ring-Closing Metathesis (RCM): RCM is a versatile method for forming rings and could be employed to construct one or more of the heterocyclic rings in this compound from a suitable diene precursor.

Biomimetic Synthesis: Synthetic routes that mimic the biosynthetic pathway can be highly effective. researchgate.net For this compound, this would involve using lysine-derived intermediates to build the quinolizidine core through a sequence of cyclizations and condensations, mirroring the plant's natural process. cdnsciencepub.commdpi.com

Challenges in the total synthesis of this compound would include:

Stereocontrol: The molecule contains multiple stereocenters that must be set with the correct relative and absolute configuration.

Construction of the Tetracyclic Core: Assembling the four interconnected rings in an efficient manner is a significant topological hurdle.

Functional Group Compatibility: The synthesis must tolerate the various functional groups present in the molecule, including the hydroxyl group, without the need for extensive protecting group manipulations. upenn.edu

Stereoselective and Enantioselective Synthetic Routes

Achieving the correct stereochemistry is paramount in the synthesis of any natural product. chemistrydocs.comegrassbcollege.ac.in A synthesis of this compound must address the formation of its multiple chiral centers in a controlled manner. A reaction is stereoselective if it preferentially forms one stereoisomer over others. chemistrydocs.comnih.gov When the selective formation of one enantiomer is achieved, the reaction is termed enantioselective.

Key strategies for a stereoselective synthesis of this compound could include:

Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure natural product as the starting material. mdpi.com For this compound, L-lysine is the logical choice, as it is the biosynthetic precursor and contains a stereocenter that can direct the stereochemistry of subsequent transformations. wikipedia.orgfrontiersin.org

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful modern strategy. chemistrydocs.com Reactions such as asymmetric hydrogenation, asymmetric aldol reactions, or asymmetric Michael additions could be employed to set key stereocenters with high enantioselectivity.

Substrate-Controlled Synthesis: In this approach, an existing stereocenter in the molecule directs the formation of new stereocenters. This is often seen in the cyclization of piperidine derivatives, where the conformation of the ring and the substituents on it influence the stereochemical outcome of the reaction. chemistrydocs.com

Table 2: Potential Stereoselective Reactions in this compound Synthesis

Reaction TypeDescriptionRelevance to this compound
Asymmetric Hydrogenation Reduction of a prochiral alkene or ketone using a chiral catalyst to produce an enantiomerically enriched product.Could be used to set stereocenters in a precursor molecule.
Diastereoselective Aldol Reaction An aldol reaction between a chiral enolate or a chiral aldehyde that results in the preferential formation of one diastereomer.Useful for constructing the carbon skeleton with the correct relative stereochemistry.
Intramolecular Michael Addition A substrate-controlled cyclization where a nucleophile adds to an α,β-unsaturated system within the same molecule, with stereochemistry directed by existing chiral centers.A potential key step for forming one of the rings of the quinolizidine core with defined stereochemistry.

Preparation of Structurally Modified Analogues for Research Purposes

The synthesis of natural product analogues—structurally modified versions of the parent compound—is crucial for understanding structure-activity relationships (SAR) and for developing new therapeutic agents or research tools. nih.gov While there is a lack of published research on this compound analogues, general principles of medicinal chemistry and alkaloid synthesis can guide the design of such molecules.

The goals for preparing this compound analogues would likely be to investigate their biological properties, as many quinolizidine alkaloids exhibit interesting pharmacological activities. wikipedia.org

Potential modifications to the this compound structure could include:

Modification of the Hydroxyl Group: The hydroxyl group could be esterified, etherified, or replaced with other functional groups (e.g., fluorine, an amino group) to probe its importance for biological activity.

Introduction of Substituents: New substituents could be added to the carbon skeleton to explore interactions with biological targets.

The synthesis of these analogues would likely leverage a divergent synthetic strategy, where a late-stage intermediate in the total synthesis of this compound is used as a common precursor for a variety of modified products. nih.gov This approach is more efficient than developing a unique synthesis for each analogue.

Investigation of Lindenianine S Molecular Mechanisms

Methodologies for Molecular Target Identification and Validation

The identification and validation of molecular targets for quinolizidine (B1214090) alkaloids involve a combination of biochemical, genetic, and computational methods. These approaches are crucial for understanding the therapeutic potential and toxicological profiles of these compounds. researchgate.net

Biochemical Methods:

Enzyme Inhibition Assays: A primary method for identifying targets of quinolizidine alkaloids is through enzyme inhibition assays. For instance, the inhibitory activity of these alkaloids against acetylcholinesterase (AChE) is a key area of investigation. nih.gov Studies on lupinine (B175516), a related quinolizidine alkaloid, have utilized its hydrochloride salt to demonstrate reversible inhibition of AChE. wikipedia.org

Affinity Chromatography: This technique can be employed to isolate and identify proteins that bind to a specific alkaloid. While not explicitly detailed for Lindenianine, this method is a standard approach in target identification.

Radioligand Binding Assays: These assays are used to determine the binding affinity of alkaloids for specific receptors, such as nicotinic and muscarinic acetylcholine (B1216132) receptors. wikipedia.orgmdpi.com

Genetic and Cellular Methods:

Cell-Based Assays: The effects of quinolizidine alkaloids on cellular viability and signaling pathways are often studied using various cell lines. For example, the impact of a quinolizidine alkaloid extract on PC-12 cells pretreated with amyloid-β peptide has been investigated to assess neuroprotective effects. nih.gov

Gene Expression Analysis: Techniques like RT-PCR can be used to study how these alkaloids affect the expression of specific genes involved in cellular pathways, such as those related to apoptosis and cell cycle regulation. tandfonline.com

Computational Methods:

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. It has been used to study the interaction of quinolizidine alkaloids with AChE. nih.govacs.org

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT), for instance using B3LYP/6-31G*, have been employed to determine the stable molecular structures of quinolizidine alkaloids like lupinine in different media. researchgate.net

The following table summarizes the methodologies used for target identification and validation of quinolizidine alkaloids.

MethodologyApplication for Quinolizidine AlkaloidsKey Findings
Enzyme Inhibition Assays Investigating the inhibition of acetylcholinesterase (AChE).Lupinine is a reversible inhibitor of AChE. wikipedia.org Ormosianine A shows potent AChE inhibitory activity with an IC50 value of 1.55 μM. nih.gov
Radioligand Binding Assays Determining binding affinity to acetylcholine receptors.Lupinine has a higher affinity for muscarinic receptors (IC50 = 190 μM) than nicotinic receptors (IC50 > 500 μM). wikipedia.org
Cell-Based Assays Assessing neuroprotective and cytotoxic effects.A quinolizidine alkaloid extract showed neuroprotective effects in a cellular Alzheimer's model. nih.gov Cytisine (B100878) inhibits the growth of lung cancer cell lines. tandfonline.com
Molecular Docking Predicting binding modes with target proteins.Ormosianine A is predicted to bind to residues SER-238 and HIS-480 of the AChE protein (1DX4). nih.govacs.org
Quantum Chemical Calculations Determining stable molecular conformations.Theoretical calculations have identified the most stable structures of lupinine in the gas phase and aqueous solution. researchgate.net

Exploration of Cellular Pathway Modulation

Quinolizidine alkaloids have been shown to modulate several critical cellular pathways, leading to a range of biological effects from neuroprotection to anticancer activity.

One significant area of research is the modulation of pathways related to cell survival and apoptosis. A study on a quinolizidine alkaloid extract from Teline monspessulanna demonstrated neuroprotective effects in a cellular model of Alzheimer's disease. This protection was attributed to the activation of the PI3K/Akt/Bcl-2 survival pathway, which was confirmed by the observed increase in phosphorylated Akt (P-Akt) and an elevated Bcl-2/Bax ratio. nih.gov

In the context of cancer, the quinolizidine alkaloid cytisine has been found to induce apoptosis in human lung cancer cells through a mitochondrial-dependent pathway. This involves the loss of mitochondrial membrane potential and changes in the expression of key apoptotic proteins. tandfonline.com Furthermore, cytisine was shown to cause G2/M phase cell cycle arrest by inhibiting the AKT signaling pathway. tandfonline.com

Cytisine also influences inflammatory and stress-response pathways. It has been observed to increase the phosphorylation of JNK and p38, which are components of the MAPK signaling pathway, and I-κB, an inhibitor of the NF-κB pathway. Conversely, it decreases the phosphorylation of ERK (another MAPK component), STAT3, and NF-κB. tandfonline.com The generation of reactive oxygen species (ROS) appears to be a crucial mechanism, as the apoptotic effects of cytisine were attenuated by the ROS scavenger N-acetylcysteine (NAC). tandfonline.com

The table below details the cellular pathways modulated by quinolizidine alkaloids.

Alkaloid/ExtractCellular Pathway ModulatedBiological Effect
Quinolizidine Alkaloid Extract (TM0112)PI3K/Akt/Bcl-2 survival pathwayNeuroprotection in a cellular Alzheimer's model. nih.gov
CytisineMitochondrial-dependent apoptosis pathwayInduction of apoptosis in lung cancer cells. tandfonline.com
CytisineAKT signaling pathwayG2/M phase cell cycle arrest in lung cancer cells. tandfonline.com
CytisineJNK, p38, ERK (MAPK pathways)Modulation of stress and proliferation signals. tandfonline.com
CytisineNF-κB and STAT3 pathwaysRegulation of inflammatory and survival signals. tandfonline.com
CytisineReactive Oxygen Species (ROS) generationInduction of oxidative stress leading to apoptosis. tandfonline.com

Studies on Interactions with Specific Biomolecules (e.g., proteins, enzymes, nucleic acids)

The biological activity of quinolizidine alkaloids is largely attributed to their interactions with specific proteins and enzymes.

Interaction with Enzymes: A primary molecular target for many quinolizidine alkaloids is acetylcholinesterase (AChE) , a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. researchgate.netnih.gov The inhibitory mechanism of lupinine on AChE involves its protonated amine group at physiological pH. wikipedia.org This positively charged group is thought to interact with the anionic site within the active center gorge of AChE, specifically near the Trp84 residue. wikipedia.org This interaction forms a non-covalent enzyme-inhibitor complex that blocks the access of acetylcholine to the active site, thereby reducing its hydrolysis. wikipedia.org Studies on ormosianine A, another quinolizidine alkaloid, also demonstrate potent AChE inhibition. nih.govacs.org

Interaction with Proteins (Receptors): Quinolizidine alkaloids also exhibit binding affinity for muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs) . mdpi.comacs.org These receptors are crucial for cholinergic neurotransmission. Lupinine, for example, has been found to have a higher binding affinity for mAChRs compared to nAChRs. wikipedia.org In contrast, some quinolizidine alkaloids like anagyrine (B1206953) are known to have an effect on nAChRs. researchgate.net The interaction with these receptors can lead to either agonistic or antagonistic effects, contributing to the diverse pharmacological profiles of these compounds.

Interaction with Nucleic Acids: Currently, there is a lack of specific research detailing the direct interactions of this compound or other quinolizidine alkaloids with nucleic acids such as DNA or RNA. The primary focus of research has been on their interactions with protein targets.

The following table summarizes the known interactions of quinolizidine alkaloids with specific biomolecules.

Quinolizidine AlkaloidBiomoleculeType of InteractionConsequence of Interaction
LupinineAcetylcholinesterase (AChE)Reversible inhibitionDecreased hydrolysis of acetylcholine. wikipedia.org
Ormosianine AAcetylcholinesterase (AChE)InhibitionPotent inhibition of enzyme activity. nih.govacs.org
LupinineMuscarinic Acetylcholine Receptors (mAChRs)BindingHigher affinity for mAChRs than nAChRs. wikipedia.org
AnagyrineNicotinic Acetylcholine Receptors (nAChRs)BindingEffect on nicotinic receptor function. researchgate.net

Application of Computational Modeling in Mechanism Elucidation (e.g., molecular docking, dynamics simulations)

Computational modeling plays a significant role in elucidating the molecular mechanisms of quinolizidine alkaloids by providing insights into their structure and interactions with biological targets at an atomic level.

Molecular Docking: Molecular docking simulations have been instrumental in understanding how quinolizidine alkaloids bind to their target enzymes. For instance, docking studies of ormosianine A with AChE (PDB ID: 1DX4) revealed that it likely binds to the protein by forming two hydrogen bonds with the amino acid residues SER-238 and HIS-480. nih.govacs.org This type of analysis helps to visualize the binding mode and identify key interacting residues, which is crucial for understanding the structure-activity relationship and for the rational design of more potent inhibitors. frontiersin.org Similarly, docking studies on newly synthesized lupinine derivatives have been used to visualize their interaction within the AChE binding site. mdpi.com

Quantum Chemical Calculations: Theoretical calculations, such as those using hybrid B3LYP/6-31G* methods, have been applied to determine the molecular structures and stability of quinolizidine alkaloids like lupinine. researchgate.net These studies can predict the most stable conformations of the molecule in different environments (e.g., gas phase vs. aqueous solution), which is important for understanding their chemical reactivity and how they might interact with biological targets. researchgate.net

Molecular Dynamics Simulations: While specific molecular dynamics (MD) simulation studies on this compound are not available, this technique is a powerful tool for studying the dynamic behavior of ligand-protein complexes over time. nih.gov MD simulations could provide a more detailed understanding of the stability of the alkaloid-enzyme complex and the conformational changes that may occur upon binding, complementing the static picture provided by molecular docking.

The table below highlights the application of computational modeling in the study of quinolizidine alkaloids.

Computational MethodApplicationExample Compound/TargetKey Insights
Molecular Docking Predicting binding mode with AChE.Ormosianine A / AChE (1DX4)Identified key hydrogen bond interactions with SER-238 and HIS-480. nih.govacs.org
Molecular Docking Elucidating structure-activity relationships.Benzyltetrahydroprotoberberine alkaloids / AChECorroborated that N-benzyl derivatives are more active inhibitors. frontiersin.org
Quantum Chemical Calculations (DFT) Determining stable molecular structures.LupininePredicted the most stable conformations in gas phase and aqueous solution. researchgate.net

Structure Activity Relationship Sar Studies of Lindenianine

Rational Design Principles for SAR Investigations

The rational design of Lindenianine derivatives for Structure-Activity Relationship (SAR) studies is fundamentally guided by the objective of systematically modifying its chemical structure to enhance a specific biological activity while minimizing off-target effects. wikipedia.org This process begins with the identification of the parent this compound molecule as a "lead compound," a starting point that exhibits a desirable, albeit often modest, biological effect. The core principle of rational design is to introduce calculated structural changes to probe the molecular interactions between this compound and its biological target. nih.govnih.gov

Key to this endeavor is the identification of pharmacophoric features within the this compound structure. A pharmacophore represents the essential three-dimensional arrangement of functional groups responsible for the compound's biological activity. dergipark.org.trcreative-biostructure.comresearchgate.net These features can include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and ionizable groups. frontiersin.orgbiorxiv.org By analyzing the structure of this compound, medicinal chemists can hypothesize which parts of the molecule are critical for binding to its target. For instance, hydroxyl or amine groups might serve as hydrogen bond donors or acceptors, while phenyl rings could engage in hydrophobic or pi-stacking interactions.

The design of new this compound analogues often follows several established medicinal chemistry strategies:

Homologation: Increasing the length of an alkyl chain to optimize hydrophobic interactions.

Ring Modification: Altering the size or type of heterocyclic rings within the this compound scaffold.

Isosteric/Bioisosteric Replacement: Substituting functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or metabolic stability.

Conformational Constraint: Introducing cyclic structures or double bonds to lock the molecule into a more active conformation, thereby reducing the entropic penalty upon binding.

These design principles are not arbitrary but are based on an iterative cycle of design, synthesis, and biological testing. The insights gained from testing one set of derivatives inform the design of the next, progressively building a comprehensive understanding of the SAR. wikipedia.org

Chemical Synthesis of this compound Derivatives for SAR Profiling

The synthesis of this compound derivatives is a crucial step in SAR studies, providing the physical compounds for biological evaluation. nih.govnih.gov The synthetic strategies employed will depend on the core structure of this compound and the desired modifications. Typically, a convergent or divergent synthetic route is developed. A divergent approach, where a common intermediate is used to generate a library of related compounds, is often efficient for SAR studies.

For example, if the this compound core contains a specific heterocyclic system, synthetic efforts may focus on methods to introduce a variety of substituents onto this ring system. If the lead compound possesses an amide bond, a common strategy would be to synthesize a range of analogues by reacting a carboxylic acid precursor with a diverse set of amines, or vice versa. cust.edu.tw

The choice of synthetic reactions is critical and must be robust enough to tolerate a variety of functional groups on the starting materials. Common reactions in medicinal chemistry for generating derivatives include:

Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

Amide bond formation using coupling reagents.

Nucleophilic aromatic substitution to introduce different groups onto an aromatic ring.

Reductive amination to create diverse amine derivatives.

Each synthesized derivative must be purified to a high degree, typically using techniques like column chromatography or preparative high-performance liquid chromatography (HPLC). The structure and purity of the final compounds are then rigorously confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis. frontiersin.org

Methodologies for Correlating Structural Features with Biological Activities

Correlating the structural modifications of this compound derivatives with their biological activities is the cornerstone of SAR analysis. nih.govnih.gov This process relies on quantitative biological assays to measure the activity of each synthesized compound. The type of assay will depend on the therapeutic target of this compound. For example, if this compound is an enzyme inhibitor, IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) would be determined for each derivative. nih.gov If it targets a cell surface receptor, binding affinities (Kd) or functional responses (EC₅₀) might be measured.

The data generated from these assays are then compiled into a table that lists the chemical modification for each derivative alongside its corresponding biological activity. By comparing the activity of the derivatives to the parent this compound, researchers can deduce the impact of each structural change. researchgate.net

For instance, if replacing a methoxy (B1213986) group with a hydroxyl group on an aromatic ring of this compound leads to a tenfold increase in potency, it suggests that a hydrogen bond donor at that position is beneficial for activity. Conversely, if adding a bulky substituent to a certain part of the molecule abolishes activity, it may indicate that this region is sterically hindered within the binding site of the biological target.

These correlations are often visualized using graphs and plots to identify trends. This systematic analysis helps to build a qualitative model of the SAR, identifying which structural features are essential for activity (the pharmacophore) and which can be modified to fine-tune properties like potency, selectivity, and pharmacokinetics. nih.gov

Computational and In Silico SAR Modeling (e.g., QSAR, pharmacophore modeling, molecular docking)

Computational methods are powerful tools that complement experimental SAR studies by providing insights at a molecular level and helping to rationalize observed biological data. nih.govbiorxiv.org

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to establish a mathematical relationship between the chemical properties of the this compound derivatives and their biological activity. wikipedia.orgchemmethod.comwikipedia.org This is achieved by calculating a set of molecular descriptors for each compound, which are numerical representations of its physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters). researchgate.net Statistical methods, such as multiple linear regression or partial least squares, are then used to build an equation that correlates these descriptors with the observed biological activity. cust.edu.tw A validated QSAR model can be used to predict the activity of yet-unsynthesized this compound analogues, thereby prioritizing synthetic efforts. nih.gov

Pharmacophore Modeling: When the 3D structure of the biological target is unknown, a ligand-based pharmacophore model can be generated. dergipark.org.trcreative-biostructure.com This involves superimposing a set of active this compound derivatives to identify the common chemical features and their spatial arrangement that are essential for activity. researchgate.net This pharmacophore model then serves as a 3D query to screen virtual compound libraries to identify novel chemical scaffolds that could also exhibit the desired biological activity. frontiersin.org If the structure of the target is known, a structure-based pharmacophore model can be developed by analyzing the key interactions between this compound and the binding site. creative-biostructure.com

Molecular Docking: If a high-resolution 3D structure of the biological target (e.g., from X-ray crystallography or NMR) is available, molecular docking can be used to predict the binding mode of this compound and its derivatives within the target's active site. mdpi.comnih.govnih.gov Docking algorithms sample different orientations and conformations of the ligand within the binding pocket and use a scoring function to estimate the binding affinity. lasalle.mx This allows for a visual inspection of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which can explain the observed SAR at an atomic level. nih.gov Molecular docking is invaluable for rationalizing why certain modifications increase or decrease activity and for proposing new modifications to improve binding. nih.gov

Interactive Data Tables

Table 1: Hypothetical Biological Activity of this compound Derivatives

Compound IDR1-SubstituentR2-SubstituentIC₅₀ (µM)Fold Change vs. This compound
This compound-H-OCH₃10.51.0
LIND-01-F-OCH₃8.21.3
LIND-02-Cl-OCH₃5.12.1
LIND-03-CH₃-OCH₃15.70.7
LIND-04-H-OH2.34.6
LIND-05-H-NH₂1.85.8
LIND-06-H-CH₂CH₃25.00.4

Note: This data is hypothetical and for illustrative purposes only.

Advanced Analytical Methodologies for Lindenianine

State-of-the-Art Chromatographic Separation Techniques

Chromatography is the cornerstone of phytochemical analysis, enabling the separation of individual compounds from intricate mixtures. For Lindenianine and related alkaloids, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal methods employed.

HPLC is a versatile technique that separates compounds based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. nih.gov For quinolizidine (B1214090) alkaloids like this compound, Ultra-High Performance Liquid Chromatography (UHPLC), an evolution of HPLC that uses smaller particle sizes and higher pressures for faster and more efficient separations, is often coupled with mass spectrometry. nih.gov

Reverse-phase chromatography is typically the mode of choice. In this setup, a nonpolar stationary phase (commonly C18) is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analytes and the stationary phase. A gradient elution, where the concentration of the organic solvent in the mobile phase is increased over time, is commonly used to effectively separate a wide range of alkaloids with varying polarities within a single run. UV detection is often set between 210-220 nm, a range where many quinolizidine alkaloids exhibit absorbance. acs.orgtandfonline.com

ParameterTypical Conditions for Quinolizidine Alkaloid Analysis
Instrument High-Performance Liquid Chromatography (HPLC) or UHPLC System
Column Reverse-Phase C18 (e.g., Kinetex EVO C18, ACQUITY BEH Phenyl) scirp.org
Mobile Phase A: Aqueous buffer (e.g., Ammonium formate, Sodium phosphate) acs.orgtandfonline.comB: Organic solvent (e.g., Acetonitrile, Methanol) acs.org
Elution Mode Gradient or Isocratic acs.org
Detection UV-Vis Detector (210-220 nm) or Mass Spectrometer (MS) acs.orgtandfonline.com
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 1 - 20 µL acs.org

This table presents typical parameters used for the analysis of quinolizidine alkaloids, which are applicable to this compound.

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ulisboa.ptlibretexts.org It has been a cornerstone for the analysis of quinolizidine alkaloids for decades. upi.edu In GC, a sample is vaporized and separated as it travels through a capillary column, with separation based on the compound's boiling point and affinity for the stationary phase. google.com The separated compounds then enter the mass spectrometer for detection and identification. google.com

This method is highly effective for the analysis of volatile and thermally stable compounds like many alkaloids. upi.edu The use of a mass spectrometer as a detector provides high specificity, allowing for the identification of compounds based on their unique mass fragmentation patterns. upi.eduijprajournal.com

ParameterTypical Conditions for Quinolizidine Alkaloid Analysis
Instrument Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Column Capillary Column (e.g., HP-5, 5% phenyl polysiloxane) upi.edu
Carrier Gas Helium upi.edu
Injector Temperature 250 - 290 °C upi.edu
Oven Program Isothermal start (e.g., 120-180 °C), followed by a temperature ramp (e.g., 6 °C/min) to a final temperature (e.g., 300 °C) upi.edu
Detector Mass Spectrometer (MS)
Ionization Mode Electron Impact (EI)

This table outlines common GC-MS parameters for analyzing quinolizidine alkaloids, which are suitable for this compound.

The analysis of this compound in its natural matrix, such as plant tissues or processed foods, presents significant challenges due to the presence of numerous interfering substances. umass.edu Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable for achieving the required sensitivity and selectivity. nih.govunimi.it

LC-MS/MS combines the separation power of HPLC with the analytical capabilities of tandem mass spectrometry. nih.gov In this technique, the mass spectrometer performs two stages of mass analysis. The first stage selects a specific ion (the "precursor ion") corresponding to the mass of the target analyte, such as this compound. This precursor ion is then fragmented by collision with an inert gas, and the second stage of analysis detects the resulting "product ions". nih.gov This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific and significantly reduces background noise, enabling accurate quantification of analytes at very low concentrations in complex samples. unimi.it

Gas Chromatography-Mass Spectrometry (GC-MS)

Quantitative Spectroscopic Methods for Determination

While chromatography is essential for separation, spectroscopic methods are used for quantification. Quantitative analysis relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

For total alkaloid content, colorimetric assays can be employed. One such method involves the reaction of alkaloids with an acid dye, such as bromophenol blue, to form a colored complex. The absorbance of this complex, measured at a specific wavelength (e.g., 410 nm), is then used to determine the total alkaloid concentration against a standard curve.

UV-Visible spectrophotometry can also be used for quantification, although its specificity is lower than that of hyphenated techniques. A UV-Vis wavelength scan of the closely related alkaloid lupanine (B156748) revealed absorption maxima at 220 nm and 317 nm, suggesting potential wavelengths for the quantification of similar quinolizidine alkaloids. However, for accurate quantification in complex mixtures, prior chromatographic separation is crucial to avoid interference from other UV-absorbing compounds.

Mass Spectrometry-Based Detection and Structural Characterization

Mass spectrometry (MS) is a fundamental tool for the structural characterization of compounds by measuring the mass-to-charge ratio (m/z) of ions. The ionization method significantly influences the resulting mass spectrum. Hard ionization techniques like Electron Impact (EI), common in GC-MS, impart high energy, leading to extensive and reproducible fragmentation of the molecule. The resulting fragmentation pattern serves as a "molecular fingerprint" that can be compared to spectral libraries for identification. For the related alkaloid lupanine, EI-MS shows a characteristic molecular ion peak [M]+ at m/z 248 and a base peak at m/z 136, along with other key fragments. ijprajournal.com

Soft ionization techniques, such as Electrospray Ionization (ESI) used in LC-MS, impart less energy, typically leaving the molecular ion intact (observed as a protonated molecule [M+H]+). This is advantageous for determining the molecular weight of the analyte. Further structural information is obtained using tandem mass spectrometry (MS/MS), where the selected precursor ion is fragmented to reveal details about its chemical structure. unimi.it This ability to generate specific fragment ions from a targeted precursor ion is the basis for the high selectivity of MRM-based quantitative methods. nih.gov

Method Validation and Quality Control in Natural Product Analysis

To ensure that an analytical method is suitable for its intended purpose, it must be validated. Method validation demonstrates the reliability, quality, and consistency of analytical results. For natural products like this compound, this is critical for accurate quantification and ensuring the quality of raw materials or derived products. Validation is performed according to internationally recognized guidelines and assesses several key parameters.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically confirmed by a high coefficient of determination (R²) for the calibration curve, often >0.99.

Accuracy: The closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of standard is added to a sample matrix and the percentage recovered is calculated. Recoveries are typically expected to be within 80-120%.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Studies on quinolizidine alkaloids using UPLC-MS/MS have demonstrated excellent validation results, confirming the suitability of these methods for routine analysis.

Validation ParameterTypical Performance for Quinolizidine Alkaloid Analysis (UPLC-MS/MS)
Linearity (R²) > 0.997
Accuracy (Recovery) 89.2 – 108.4%
Precision (RSD) < 5.4%
LOD 0.5 - 1.7 mg/kg
LOQ 1.5 - 5.7 mg/kg

This table summarizes typical validation parameters from a UPLC-MS/MS method for quinolizidine alkaloids, demonstrating the performance characteristics required for reliable natural product analysis.

Computational Investigations of Lindenianine

Quantum Chemical Calculations (e.g., Density Functional Theory for electronic properties and reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for investigating the electronic structure of molecules. wikipedia.orgacs.org DFT is a computational method used to model and understand the properties of many-electron systems, providing insights into electronic structure and reactivity. wikipedia.orgresearchgate.net These calculations are not strictly ab initio but are often referred to as such because they are based on first principles. acs.org For complex molecules like Lindenianine, DFT can elucidate key characteristics that govern its chemical behavior.

Detailed research on the closely related quinolizidine (B1214090) alkaloid, lupanine (B156748), demonstrates the utility of these methods. For instance, DFT calculations have been used to perform conformational analysis and generate molecular electrostatic potential maps (MEPs). researchgate.netmdpi.com MEPs are valuable for understanding intermolecular interactions, as they reveal the electron density distribution and identify nucleophilic and electrophilic regions of a molecule. researchgate.netmdpi.com In studies of lupanine, MEPs have shown that the electron density around the nitrogen atom of the central ring is exposed, which is critical for its interactions. researchgate.net

Furthermore, DFT is employed to calculate global chemical reactivity descriptors. These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), help predict a molecule's reactivity. nih.gov While specific DFT studies on this compound are not widely published, the established methodologies applied to similar alkaloids provide a clear framework for how its electronic properties and reactivity would be assessed. nih.govnih.gov Such calculations would determine its kinetic stability, chemical potential, and electrophilicity index, offering predictive insights into its reaction mechanisms. nih.gov

Table 1: Examples of Properties Calculated Using Quantum Chemical Methods for Alkaloids This table is illustrative, based on typical quantum chemical calculations for alkaloids and related compounds.

Calculated PropertyDescriptionRelevance to this compound
Total Energy The total electronic energy of the molecule in a specific conformation.Used to determine the most stable geometric structure.
HOMO-LUMO Gap The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the electron density surface.Identifies sites for electrophilic and nucleophilic attack, crucial for predicting intermolecular interactions. researchgate.netmdpi.com
Dipole Moment A measure of the net molecular polarity.Influences solubility and the nature of intermolecular forces.
Global Reactivity Descriptors Includes electronegativity, chemical hardness, and electrophilicity index.Provides a quantitative measure of the molecule's overall reactivity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. acs.orgmmsl.cz By numerically solving Newton's equations of motion, MD simulations provide a "computational microscope" that reveals detailed information about conformational changes and intermolecular interactions not easily accessible through experiments. mmsl.czresearchgate.net The simulations track the trajectory of a system, allowing for the analysis of structural stability, flexibility, and binding processes. researchgate.netmdpi.com

For alkaloids like this compound, MD simulations are invaluable for conformational analysis. Quinolizidine alkaloids can exist in multiple conformations, such as chair and boat forms for their ring systems, and the equilibrium between these states is crucial for their biological activity. cabidigitallibrary.orgbiorxiv.org For example, studies on sparteine (B1682161), a related alkaloid, show it exists as an equilibrium mixture of conformers, with the all-chair conformer often participating in complex formation. cabidigitallibrary.org MD simulations can model these conformational transitions and determine the relative stability of different conformers in various environments, such as in solution. nih.govmmsl.cz

MD simulations are also essential for studying how this compound might interact with biological targets, such as proteins or receptors. nih.govjournal-of-agroalimentary.ro By placing the ligand (this compound) in a simulated environment with a target protein, these simulations can predict binding modes, calculate binding energies, and analyze the stability of the resulting protein-ligand complex. mdpi.comjournal-of-agroalimentary.ro This information is critical for understanding the molecular basis of the alkaloid's potential biological effects. journal-of-agroalimentary.ro

Table 2: Key Parameters and Insights from Molecular Dynamics Simulations This table is illustrative of typical outputs from MD simulations of small molecules like alkaloids.

Parameter/AnalysisDescriptionSignificance for this compound
Root-Mean-Square Deviation (RMSD) Measures the average distance between the atoms of superimposed protein-ligand structures over time.Indicates the stability of the complex. A stable RMSD suggests the ligand remains bound in a consistent pose. mdpi.com
Root-Mean-Square Fluctuation (RMSF) Measures the deviation of each residue (in a protein) or atom (in a ligand) from its average position.Identifies flexible and rigid regions of the molecule and its binding partner, highlighting key interaction sites.
Conformational Sampling Explores the different shapes (conformations) the molecule can adopt over the simulation time.Reveals the dominant conformations of this compound in a specific environment and its conformational flexibility. cabidigitallibrary.orgnih.gov
Intermolecular Hydrogen Bonds Tracks the formation and breaking of hydrogen bonds between the ligand and its target.Quantifies a key type of interaction that contributes to binding affinity and specificity. mdpi.com
Binding Free Energy Calculation Estimates the free energy change upon ligand binding to a receptor (e.g., using MM/PBSA or MM/GBSA methods).Provides a quantitative prediction of the binding affinity, helping to rank potential biological targets.

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a biological target. wikipedia.orgnih.gov This approach can be broadly categorized into structure-based and ligand-based methods. researchgate.netnih.gov When the 3D structure of the target is unknown, ligand-based drug design (LBDD) becomes particularly important. researchgate.net LBDD uses the knowledge of molecules known to be active to identify other compounds with similar properties that might also be active. frontiersin.org

Given that this compound is part of the vast chemical space of quinolizidine alkaloids, it could serve as a query molecule or be part of a library for such computational studies. nih.gov In LBDD, a model is built based on the structural features of known active compounds. mdpi.com This can involve pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for biological activity, or shape-based screening, which searches for molecules with a similar 3D shape to a known active ligand. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is another key LBDD technique. nih.gov QSAR models correlate the chemical structures of compounds with their biological activities. In a study on lupanine and cytisine (B100878) derivatives, QSAR models revealed that topological descriptors and the number of double bonds were significant for their antiviral activity. nih.gov Such an approach could be applied to a series of this compound derivatives to predict their activity and guide the synthesis of more potent analogues. nih.govfrontiersin.org

Table 3: Common Techniques in Virtual Screening and Ligand-Based Drug Design This table outlines general methods applicable to natural products like this compound.

TechniqueDescriptionPotential Application for this compound
Pharmacophore Modeling Identifies the spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for activity. nih.govTo build a model based on this compound or related active alkaloids and screen databases for new compounds fitting this model.
2D/3D Similarity Searching Screens compound libraries to find molecules with structural or shape similarity to a query molecule (e.g., this compound). nih.govTo identify commercially available or synthetically accessible analogues with a higher probability of similar biological activity.
Quantitative Structure-Activity Relationship (QSAR) Develops mathematical models that relate the chemical structures of compounds to their biological activities. nih.govTo predict the activity of new, unsynthesized this compound derivatives and prioritize synthetic efforts.
Molecular Docking (in VS) Predicts the preferred orientation of a ligand when bound to a target to form a stable complex. Used to screen libraries against a known target structure. researchgate.netIf a potential biological target for this compound is identified, docking could screen for other compounds that bind to the same site.

Cheminformatics and Data Mining for Predicting Chemical Behavior

Cheminformatics combines computer and informational sciences to address a wide range of chemical problems, while data mining involves extracting hidden patterns from large datasets. frontiersin.orgscience.gov These approaches are increasingly vital for navigating the vast chemical space of natural products and for predicting the properties and behaviors of compounds like this compound. naturalproducts.netnih.gov

Data mining techniques can be used to analyze large databases of chemical compounds, such as those containing various lupin alkaloids, to uncover structure-activity relationships or to classify compounds based on their properties. nih.goveurofins.de For example, machine learning models can be trained on datasets of known drugs and non-drugs to predict the "drug-likeness" of new compounds. science.gov Such models could assess this compound based on its calculated physicochemical properties (e.g., molecular weight, lipophilicity, number of hydrogen bond donors/acceptors). science.gov

Visualization of chemical space is another powerful cheminformatics tool. science.gov By using dimensionality reduction techniques, large, multi-dimensional datasets of alkaloids can be represented in 2D or 3D, allowing researchers to see clustering based on structural similarity or properties. science.gov This can help in understanding the diversity of a compound library and in selecting diverse sets of molecules for screening. nih.gov While specific cheminformatics studies focused solely on this compound are scarce, the analysis of quinolizidine alkaloid profiles in various Lupinus species is a common practice, contributing to a large body of data that is ripe for such computational analysis. eurofins.de

Biotechnological Production Strategies for Lindenianine

Microbial Fermentation Approaches (e.g., bacteria, fungi, genetically engineered microorganisms)

Microbial fermentation is a cornerstone of biotechnology, utilizing microorganisms as cellular factories to produce a vast array of chemical compounds. susupport.com This technique involves cultivating selected or genetically engineered microbes in controlled bioreactors with a specific nutrient medium. mdpi.comunimelb.edu.au The microorganisms then convert the nutrients into the desired product, in this case, Lindenianine.

The primary advantage of microbial fermentation lies in its potential for high-yield, scalable production in contained systems, independent of geographical and climatic constraints. researchgate.net A wide range of microorganisms, including bacteria (like Escherichia coli and Bacillus subtilis) and fungi (such as Saccharomyces cerevisiae and Aspergillus species), have been successfully engineered to produce complex molecules. mdpi.comresearchgate.netnih.gov

For this compound production, a potential strategy would involve the heterologous expression of the genes responsible for its biosynthesis in a suitable microbial host. nih.gov This would require identifying the complete biosynthetic pathway of this compound in its native plant source and then transferring the corresponding genes into a host organism. The selection of the host is critical and would depend on factors such as its genetic tractability, growth characteristics, and ability to express the necessary enzymes and provide the required precursor molecules.

Mixed-culture fermentations, where two or more microorganisms are grown together, could also be explored. nih.gov This approach can sometimes enhance productivity, as different species may perform sequential steps in a biosynthetic pathway or one organism may produce a necessary growth factor for the other. nih.gov

Table 1: Potential Microbial Hosts for this compound Production

Microorganism Type Key Advantages Considerations for this compound Production
Escherichia coli Bacteria Well-characterized genetics, rapid growth, wide range of genetic tools available. uwaterloo.ca May require significant engineering to express plant-derived enzymes and manage potential toxicity of intermediates.
Bacillus subtilis Bacteria Generally Recognized as Safe (GRAS) status, excellent protein secretion capabilities. nih.gov Genetic tools are less extensive than for E. coli.
Saccharomyces cerevisiae Yeast (Fungus) Eukaryotic host (better for expressing plant enzymes), GRAS status, established use in industrial fermentation. researchgate.netchalmers.se May have slower growth rates compared to bacteria.
Aspergillus species Filamentous Fungi High capacity for secondary metabolite production, can utilize diverse carbon sources. mdpi.com More complex genetics and morphology can make them harder to engineer and cultivate.

Plant Cell and Tissue Culture Techniques for Secondary Metabolite Production

Plant cell and tissue culture offers a direct route to producing plant-derived secondary metabolites like this compound without the need to cultivate the entire plant. nih.gov This technology relies on the principle of totipotency, where individual plant cells or tissues can be grown in vitro on a sterile nutrient medium and induced to produce the desired compounds. kws.comwikipedia.org

The process typically begins with the establishment of a callus, which is an undifferentiated mass of plant cells, from a small piece of the source plant (an explant). ebsco.com These callus cultures can then be maintained and scaled up. For secondary metabolite production, suspension cultures, where cells are grown in a liquid medium, are often preferred as they allow for more uniform growth and easier extraction of the product.

One of the main advantages of this approach is the ability to produce compounds in a controlled environment, free from pests, diseases, and environmental variations. nih.gov Furthermore, it provides a continuous and reliable supply of the product. fao.org Researchers have successfully used plant cell cultures to produce a variety of valuable phytochemicals, including some alkaloids and lignans. fao.org

To enhance the yield of this compound in plant cell cultures, various strategies could be employed. These include optimizing the culture medium and growth conditions (e.g., pH, temperature, light), as well as using elicitors—compounds that stimulate the plant's defense responses and often lead to an increase in secondary metabolite production.

Table 2: Strategies to Enhance this compound Production in Plant Cell Cultures

Strategy Description Potential Impact on this compound Yield
Medium Optimization Adjusting the concentrations of nutrients, vitamins, and plant hormones (e.g., auxins, cytokinins) in the growth medium. ebsco.com Can significantly improve cell growth and secondary metabolite biosynthesis.
Elicitation Adding biotic or abiotic elicitors (e.g., fungal extracts, heavy metals, jasmonates) to the culture to trigger stress responses. Often leads to a substantial increase in the production of defense-related secondary metabolites.
Precursor Feeding Supplying the culture with biosynthetic precursors of this compound. Can increase the flux through the biosynthetic pathway, leading to higher product yields.
Immobilization Entrapping the plant cells in a matrix (e.g., alginate gel). Can enhance productivity and simplify the separation of the product from the cells.

Enzyme Engineering for Enhanced Biosynthetic Efficiency

The efficiency of any biosynthetic pathway is determined by the catalytic activity and stability of its constituent enzymes. Enzyme engineering focuses on modifying these biocatalysts to improve their performance. nih.govnih.gov Techniques such as directed evolution and rational design can be used to create superior versions of the enzymes involved in this compound biosynthesis. nih.gov

Directed evolution mimics the process of natural selection in the laboratory. nih.gov It involves generating a large library of enzyme variants through random mutagenesis and then screening for those with improved properties, such as higher catalytic activity, better stability, or altered substrate specificity. osti.gov This approach has been successfully used to optimize enzymes for various industrial applications. nih.gov

Rational design, on the other hand, uses detailed knowledge of an enzyme's structure and mechanism to make specific, targeted changes to its amino acid sequence. frontiersin.org Computational modeling can help predict which mutations are most likely to result in the desired improvements. frontiersin.org

Metabolic Engineering for Yield Optimization and Pathway Diversion

Metabolic engineering involves the targeted modification of an organism's metabolic pathways to enhance the production of a specific compound. nih.gov This approach goes beyond single-enzyme modification and considers the entire metabolic network of the cell. chalmers.se

For this compound production, metabolic engineering strategies in a microbial host could include:

Increasing precursor supply: Overexpressing genes for enzymes that produce the essential building blocks for this compound. nih.gov

Blocking competing pathways: Deleting or down-regulating genes for enzymes that divert precursors into other metabolic pathways. chalmers.se This ensures that more of the cell's resources are channeled towards this compound synthesis.

Optimizing cofactor availability: Ensuring an adequate supply of cofactors like ATP and NADPH, which are often required for biosynthetic reactions. nih.gov

Enhancing product export: Engineering the cell to efficiently transport the final product out of the cell to prevent potential feedback inhibition or toxicity.

These modifications are often guided by metabolic modeling, which can simulate the flow of metabolites through the cell's network and identify the most promising targets for genetic intervention. uwaterloo.canih.gov The ultimate goal is to create a highly efficient and optimized cellular factory for this compound production. mdpi.com

Development of Sustainable Bioprocesses

A key driver for exploring biotechnological production routes is the potential for sustainability. bioindustry.org The development of a bioprocess for this compound should consider environmental and economic sustainability from the outset. mdpi.com

Key aspects of a sustainable bioprocess include:

Use of renewable feedstocks: Utilizing low-cost, renewable carbon sources (e.g., agricultural waste) as the nutrient base for fermentation. unimelb.edu.au

Energy efficiency: Designing and operating bioreactors and downstream processing steps to minimize energy consumption. bioindustry.org

Waste reduction and valorization: Minimizing waste streams and exploring opportunities to convert byproducts into valuable co-products. frontiersin.org

Water management: Implementing water recycling and regeneration networks to reduce freshwater consumption. mdpi.com

Green downstream processing: Developing efficient and environmentally friendly methods for extracting and purifying this compound from the culture medium.

By integrating these principles into the design and development of the production process, it is possible to create a truly sustainable and economically competitive method for manufacturing this compound. evonik.com

Ecological and Chemoecological Significance of Lindenianine

Role as a Secondary Metabolite in Plant Defense Mechanisms

Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play a crucial protective role. mdpi.comgardp.org Alkaloids, such as lindenianine, are a major group of these compounds, synthesized by plants as a primary defense strategy against various environmental pressures. mdpi.comnih.gov

The production of these defense compounds can be either constitutive, meaning they are always present in the plant's tissues, or induced, where their synthesis is triggered by damage from herbivores or pathogen attacks. nih.govnih.gov The defensive power of these metabolites often lies in their toxicity and their ability to deter feeding. nih.gov For instance, many alkaloids interfere with critical metabolic processes in herbivores, making the plant tissue unpalatable or harmful. nih.gov This chemical defense is a vital layer of protection, complementing the plant's physical defenses like thorns or tough leaves. nih.gov It is established that this compound and related alkaloids possess properties that result in a strong, selective ecological impact, underscoring their importance in the plant's survival toolkit. archive.orgrushim.ru

Investigation of Interactions with Herbivores and Pathogens

The primary ecological function of alkaloids like this compound is to mediate interactions with herbivores and pathogens. nih.govresearchgate.net Plants have coevolved with these antagonists for millions of years, resulting in a sophisticated chemical "arms race." fapesp.br

Interactions with Herbivores: Herbivores, from insects to mammals, are often the primary target of chemical defenses. nih.gov The presence of alkaloids can deter feeding, reduce the nutritional value of the plant tissue, or be acutely toxic. nih.gov For example, quinones, which can be formed from the oxidation of phenolic compounds, can bind to proteins in a herbivore's digestive system, inhibiting digestion and stunting the herbivore's growth and development. nih.gov While specific studies detailing this compound's effect on particular herbivores are not extensively documented, its classification as an alkaloid suggests it functions as a deterrent. The loss of large herbivores from an ecosystem can alter these dynamics, changing the pressure on plants and affecting the prevalence of damage from smaller consumers like insects and pathogens. fapesp.br

Interactions with Pathogens: Plants also recognize and respond to pathogens like fungi and bacteria by producing defensive molecules. youtube.com When a plant detects a pathogen, it can trigger a defense response, which may include the production of phytoalexins—antimicrobial compounds that can kill the invading organism. youtube.com Some defense-related proteins can even act as alarm signals to neighboring, uninfected cells. youtube.com In some cases, the plant may initiate a hypersensitive response, where infected cells are selectively killed to create a barrier, or necrotic lesion, preventing the pathogen from spreading. youtube.combiorxiv.org Following such a localized response, the entire plant can develop systemic acquired resistance, heightening its defense against a wide range of future pathogen attacks. youtube.com Microbial communities associated with plants can also influence these interactions, sometimes enhancing plant defenses or, conversely, being manipulated by pathogens. nih.govfrontiersin.org

The table below summarizes the probable defensive interactions involving this compound, based on the known functions of plant alkaloids.

Table 1: Potential Defensive Interactions of this compound
Interacting Organism Type of Interaction Probable Effect on Organism
Herbivores
Generalist Insects Anti-feedant / Toxin Feeding deterrence, reduced growth, mortality. nih.gov
Mammalian Grazers Palatability Reducer Avoidance of the plant as a food source. wikipedia.org
Pathogens
Fungi Antifungal Inhibition of spore germination and mycelial growth. youtube.com
Bacteria Antibacterial Disruption of bacterial cell walls or metabolism. youtube.com

Allelochemical Effects in Plant-Plant and Plant-Microbe Interactions

Allelopathy is the process by which an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. nih.govnih.gov These biochemicals, known as allelochemicals, are often secondary metabolites. nih.gov

Plant-Plant Interactions: Through processes like root exudation or the decomposition of leaf litter, plants can release allelochemicals into the soil, creating a chemical environment that suppresses competing plant species. nih.govfrontiersin.org This can inhibit seed germination or retard the root growth of nearby plants, giving the allelopathic plant a competitive advantage and sometimes leading to the formation of monospecific stands. nih.govfrontiersin.org The effectiveness of these compounds can be influenced by soil properties such as nutrient levels, pH, and water content. frontiersin.org

Plant-Microbe Interactions: Allelochemicals can also significantly affect soil microbial communities. nih.gov For example, they can disrupt the mutualistic relationship between legumes and nitrogen-fixing rhizobia bacteria, which are crucial for nutrient acquisition. nih.govresearchgate.net By inhibiting the formation of root nodules, these compounds can impair the growth of competing plants that rely on this symbiosis. researchgate.net The impact of allelochemicals is often concentration-dependent, with low concentrations sometimes having a stimulatory effect, while higher concentrations are inhibitory. frontiersin.org Given its nature as a persistent secondary metabolite, this compound likely contributes to the allelopathic profile of the plant that produces it, influencing the surrounding flora and microbial life.

Broader Ecological Impact within Terrestrial Ecosystems

The presence of potent chemical compounds like this compound can have cascading effects throughout a terrestrial ecosystem. archive.orgrushim.ru The influence extends beyond simple one-on-one interactions and can shape community structure and function. researchgate.netarcticbiodiversity.is

The introduction of persistent chemical pollutants or the alteration of habitats can exacerbate the stress on ecosystems, potentially leading to a loss of biodiversity. c2es.orgfao.orgnih.gov Similarly, the natural production of powerful alkaloids shapes the environment. By deterring generalist herbivores, plants producing these compounds can create "safe sites" for other, more tolerant species. This selective pressure can influence the distribution and abundance of animal species, affecting the food web. researchgate.netarcticbiodiversity.is

Furthermore, the decomposition of plant matter containing recalcitrant alkaloids can influence soil chemistry and nutrient cycling. fao.orgmdpi.com The impact on soil microbes, as noted in the allelopathic effects, can alter rates of decomposition and nutrient availability, thereby affecting the entire local ecosystem's productivity. fao.org Therefore, the "strong selective ecological impact" attributed to this compound and similar alkaloids refers to this capacity to act as a significant driver of local ecological patterns and processes. archive.orgrushim.ru

Evolutionary Aspects of Alkaloid Biosynthesis and Accumulation

The immense diversity of plant secondary metabolites is the result of evolutionary innovation. nih.govrsc.org The pathways that synthesize these compounds have evolved over millions of years, often through mechanisms like gene duplication and divergence, allowing for the creation of new chemical structures. plos.orgnih.gov

The evolution of alkaloid biosynthesis is thought to be a key adaptation for survival, driven by the constant pressure from herbivores and pathogens. nih.govnih.gov This co-evolutionary "arms race" means that as herbivores evolve resistance to a particular chemical defense, plants are under selective pressure to produce novel or more potent compounds. fapesp.brinrae.fr The evolutionary history of these biosynthetic pathways can sometimes be traced by comparing them across different plant lineages, revealing how complex metabolic networks are assembled over time. mdpi.com

The synthesis of a compound like this compound represents a significant metabolic investment for a plant. That this investment is maintained indicates a clear fitness advantage, likely conferred by enhanced defense against antagonists, improved competitive ability through allelopathy, or both. rsc.orgnih.gov Understanding the evolution of these pathways provides insight into the generation of biodiversity at both the chemical and organismal levels. nih.govplos.org

Table 2: Chemical Compounds Mentioned

Compound Name Class
This compound Quinolizidine (B1214090) Alkaloid
Quinolizidine Alkaloid Alkaloid
Alkaloid Secondary Metabolite
Phytoalexin Secondary Metabolite
Quinone Phenolic Compound
Salicylic Acid Phenolic Compound
Terpene Secondary Metabolite

Future Research Directions in Lindenianine Studies

Exploration of Uncharted Biosynthetic Pathways and Genetic Control

The complete biosynthetic pathway of Lindenianine remains largely uncharted territory. Future research must prioritize the identification of the genes and enzymes responsible for its formation. A primary step will be to perform genome sequencing of the source organism. This will enable the use of bioinformatics tools for genome mining to locate putative biosynthetic gene clusters (BGCs), which are often responsible for producing specialized metabolites like alkaloids. annualreviews.org

Once a candidate BGC is identified, functional characterization of the genes within it will be essential. This involves techniques such as gene knockout or RNA interference (RNAi) to confirm the role of specific genes in the production of this compound. frontiersin.org Furthermore, understanding the genetic control is crucial. Research should focus on identifying regulatory elements like promoter and operator genes that control the rate of synthesis. annualreviews.org Studies on other alkaloids have shown that transcription factors, such as those from the AP2/ERF, WRKY, and MYB families, can regulate alkaloid biosynthesis and could be key targets for investigation in the context of this compound. nih.gov Investigating how environmental or developmental cues trigger these genetic switches will provide a complete picture of its natural production. annualreviews.org

Innovation in Synthetic Methodologies for Complex Alkaloids

The structural complexity of alkaloids like this compound presents a significant challenge for chemical synthesis. Future research should focus on developing innovative and efficient synthetic strategies. While numerous methods exist for alkaloid synthesis, general strategies that can be applied to diverse and complex structures are still highly sought after. researchgate.netnih.gov

A promising area of innovation is the use of photoredox catalysis. This technique uses visible light to initiate chemical transformations through single electron transfer processes, enabling reactions that are difficult to achieve with conventional methods. researchgate.netnih.govacs.org This approach could facilitate the construction of this compound's core structure in a more economical and environmentally friendly manner. researchgate.netnih.gov Additionally, the development of novel one-pot cascade reactions, where multiple chemical bonds are formed in a single operation, would streamline the synthesis, making it more efficient for producing this compound and its analogues for further study. nih.gov Such synthetic advancements are not only crucial for providing a reliable supply of the compound but also for creating structural derivatives to probe its biological activity. bohrium.comnih.gov

Advanced Mechanistic Investigations at Molecular and Cellular Levels

Understanding how this compound functions at a molecular and cellular level is a critical frontier for future research. The precise antitumor mechanism of many alkaloids remains unclear, necessitating advanced investigation. bohrium.comnih.gov Initial studies would involve identifying the molecular targets of this compound. Techniques such as network pharmacology and molecular docking can predict potential protein targets, which can then be validated experimentally. bohrium.comnih.gov

For instance, studies on other novel alkaloids have used such computational approaches to hypothesize that their effects are mediated through specific signaling pathways, like the JAK2/STAT3 pathway in cancer cells. bohrium.comnih.gov Subsequent experimental validation using methods like Western blot analysis and immunofluorescence can confirm these interactions and elucidate the downstream effects, such as the induction of apoptosis. bohrium.comnih.gov Investigating the compound's interaction with its targets can reveal novel mechanisms of action, which is particularly important for developing drugs that can overcome resistance to existing therapies. nih.gov

Integrated Omics Approaches (e.g., metabolomics, proteomics, transcriptomics)

To unravel the complex biology of this compound, from its biosynthesis to its mode of action, an integrated omics approach is indispensable. wur.nl These technologies provide a system-wide view by analyzing an organism's complete set of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). mdpi.comnih.gov

By combining these datasets, researchers can link gene expression with metabolic pathways. wur.nl For example, transcriptomics can identify genes that are co-expressed during this compound production, while proteomics can identify the enzymes directly involved in its synthesis. mdpi.comfrontiersin.org Metabolomics provides a direct snapshot of the small molecules, including this compound and its precursors, present in the organism. mdpi.com The integration of these omics platforms can accelerate the discovery of biosynthetic pathways and help to understand how the production of this compound is regulated within the plant. wur.nlmdpi.com This comprehensive approach moves beyond studying single components to interpreting the real cellular processes in a holistic manner. mdpi.com

Omics TechnologyObject of StudyPotential Insights for this compound Research
Genomics Complete set of DNA, including genes and non-coding sequences.Identify the biosynthetic gene cluster (BGC) responsible for this compound production. wur.nl
Transcriptomics Complete set of RNA transcripts (the transcriptome).Identify co-expressed genes involved in the biosynthetic pathway and its regulation. nih.gov
Proteomics Entire set of proteins expressed by an organism (the proteome).Directly identify and characterize the enzymes that catalyze the steps in this compound biosynthesis. mdpi.comresearchgate.net
Metabolomics Complete set of small-molecule metabolites within a cell or organism.Profile this compound, its precursors, and related pathway intermediates to map the metabolic network. mdpi.comnih.gov

Novel Analytical Techniques for Trace Analysis and Metabolite Profiling

The detection and quantification of this compound, which may be present in trace amounts in complex biological or environmental samples, requires highly sensitive and specific analytical methods. Future research will depend on the development and application of novel analytical techniques. mdpi.com

Currently, liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the preferred method for alkaloid analysis due to its reliability and high sensitivity. mdpi.commdpi.com Future efforts should focus on refining these methods to achieve even lower detection limits and to enable comprehensive metabolite profiling. nih.govanalis.com.my The use of high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap MS, allows for the precise identification of known and unknown alkaloids in a single run. nih.gov Developing new sample preparation techniques, such as miniaturized solid-phase extraction, will also be crucial to improve efficiency and minimize analyte degradation. healthinformaticsjournal.com These advanced analytical tools are essential for biosynthetic pathway elucidation, quality control of plant extracts, and pharmacological studies. nih.gov

Sustainable Sourcing and Production Innovations for Natural Products

Relying on the harvest of wild or cultivated plants for complex alkaloids like this compound can be inefficient and environmentally unsustainable. himpharm.combivatec.com A key area for future research is the development of innovative and sustainable production platforms. Synthetic biology offers a powerful alternative by engineering common microorganisms, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), to produce high-value plant-based compounds. nih.govanr.fr

This approach, often termed precision fermentation, involves transferring the entire biosynthetic pathway of a natural product into a microbial host. nih.govchrysealabs.com Researchers have successfully reconstituted plant biosynthetic pathways in yeast to produce complex alkaloids, demonstrating the feasibility of this strategy. nih.gov This method not only ensures a reliable and scalable supply but also opens the door to "unnatural" natural products by modifying these pathways to create novel derivatives. anr.fr Further research is needed to optimize these microbial factories for industrial-scale production, which could revolutionize how we source valuable compounds like this compound. nih.govchrysealabs.com Another avenue involves enhancing alkaloid yields in the native plants themselves through biotechnological approaches like gene editing with CRISPR. researchgate.net

Q & A

Q. Q1. What experimental methodologies are recommended for isolating and purifying Lindenianine from natural sources?

Methodological Answer: this compound isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography (CC) or preparative HPLC. Key steps include:

  • Plant Material Authentication : Use taxonomic verification and voucher specimen deposition to ensure source validity .
  • Purity Assessment : Combine TLC with NMR (¹H, ¹³C) and HPLC-MS to confirm compound identity and purity .
  • Reproducibility : Document extraction parameters (solvent ratios, temperature, time) to enable replication .

Q. Q2. How can researchers establish the structural elucidation of this compound using spectroscopic data?

Methodological Answer: Structural characterization requires multi-spectral analysis:

  • NMR Interpretation : Assign ¹H/¹³C signals using 2D techniques (COSY, HSQC, HMBC) to map skeletal connectivity.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula; fragmentation patterns clarify substituents.
  • X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .
  • Data Cross-Validation : Compare spectral data with literature or databases (e.g., SciFinder, Reaxys) to address discrepancies .

Advanced Research Questions

Q. Q3. What frameworks guide the design of in vitro/in vivo studies to evaluate this compound’s bioactivity?

Methodological Answer: Apply the PICO framework to structure hypotheses:

  • Population : Define biological models (e.g., cell lines, animal species).
  • Intervention : Standardize this compound dosing (IC₅₀, LD₅₀) and delivery methods (oral vs. intraperitoneal).
  • Comparison : Include controls (vehicle, positive/negative controls) and comparator compounds.
  • Outcome : Quantify endpoints (e.g., apoptosis rates, cytokine levels) using ELISA, flow cytometry, or transcriptomics .
  • Statistical Rigor : Use ANOVA or mixed-effects models to account for biological variability .

Q. Q4. How should researchers resolve contradictions in reported pharmacological data for this compound?

Methodological Answer: Address discrepancies through:

  • Meta-Analysis : Systematically compare studies for methodological differences (e.g., assay protocols, solvent systems) .
  • Dose-Response Reevaluation : Test conflicting results across a broader concentration range.
  • Mechanistic Profiling : Use knockout models or siRNA to isolate target pathways and reduce off-target noise .
  • Reporting Standards : Adhere to ARRIVE or MIAME guidelines for transparent data sharing .

Q. Q5. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Retrosynthetic Analysis : Identify modular synthons (e.g., phenolic or alkaloid cores) for combinatorial chemistry .
  • Stereochemical Control : Employ asymmetric catalysis (e.g., chiral ligands) to access enantiopure derivatives.
  • High-Throughput Screening : Use automated platforms to assay derivatives against multiple targets (e.g., kinases, GPCRs) .
  • Computational Modeling : Apply DFT or molecular docking to predict bioactivity and prioritize synthetic targets .

Data Analysis and Interpretation

Q. Q6. How can researchers validate the reproducibility of this compound’s reported effects across independent labs?

Methodological Answer:

  • Blinded Replication : Share standardized protocols and raw data (e.g., NMR FID files, HPLC chromatograms) via repositories like Zenodo .
  • Interlaboratory Trials : Collaborate to test key findings under harmonized conditions.
  • Error Analysis : Quantify technical vs. biological variability using coefficient of variation (CV) calculations .

Q. Q7. What statistical approaches are suitable for analyzing dose-dependent toxicity data in this compound studies?

Methodological Answer:

  • Probit Analysis : Model mortality/survival curves to estimate LD₅₀/LC₅₀ values.
  • Benchmark Dose (BMD) Modeling : Identify threshold doses for adverse effects .
  • Time-to-Event Analysis : Use Kaplan-Meier curves for longitudinal toxicity studies .

Literature and Knowledge Gaps

Q. Q8. How can systematic reviews identify underexplored applications of this compound in disease models?

Methodological Answer:

  • PRISMA Guidelines : Conduct database searches (PubMed, Scopus) with keywords (e.g., "this compound AND anticancer") and filters (species, study type) .
  • Gap Maps : Visualize research clusters (e.g., neuroprotection) vs. understudied areas (e.g., antimicrobial resistance) using bibliometric tools like VOSviewer .

Ethical and Reporting Standards

Q. Q9. How should researchers address ethical considerations in animal studies involving this compound?

Methodological Answer:

  • IACUC Compliance : Justify species selection and sample sizes via power analysis to minimize animal use .
  • HUMANE Endpoints : Define early indicators of distress (e.g., weight loss >20%) to prevent undue suffering .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.